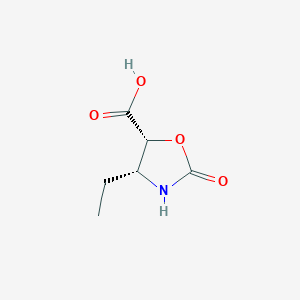
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is a chemical compound characterized by the presence of a benzoyl group substituted with a hydroxymethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- typically involves the reaction of 4-(hydroxymethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoyl group can undergo electrophilic aromatic substitution, further modifying its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the methoxy group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group.
Benzyl alcohol: Lacks the benzoyl group but contains a hydroxymethyl group.
Uniqueness
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
175233-46-2 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



